2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid
Description
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 460715-30-4) is a quinoline-based heterocyclic compound with a molecular formula of C₁₉H₁₇NO₄ and a molecular weight of 323.34 g/mol . The structure features a quinoline core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 4 (Figure 1).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-6-15-13(8-11)14(19(21)22)10-16(20-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZOJBFPXHVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is its potential as an anticancer agent. Research indicates that this compound exhibits significant activity against various cancer types, especially pancreatic cancer. In vitro and in vivo studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The compound acts as an agonist for SIRT6 (sirtuin 6), a protein involved in cellular regulation and metabolism. By activating SIRT6, the compound can enhance DNA repair mechanisms and inhibit pathways that lead to cancer cell proliferation .
- Case Study : A study highlighted the efficacy of this compound in reducing tumor volume and improving survival rates in animal models of pancreatic cancer. The results showed a marked decrease in tumor cell migration and proliferation when treated with the compound .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. SIRT6 is implicated in neurodegenerative diseases, and compounds that activate this pathway could offer therapeutic benefits.
- Research Findings : Studies have reported that activation of SIRT6 can mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative conditions like Alzheimer's disease . The compound's ability to modulate these pathways presents a promising avenue for further research.
Diabetes Management
The compound has also been investigated for its potential role in managing diabetes. SIRT6 activation is linked to improved glucose metabolism and insulin sensitivity.
- Clinical Implications : Animal studies suggest that treatment with this compound can lead to better glycemic control and reduced insulin resistance . This positions the compound as a potential candidate for developing new diabetes therapeutics.
Pharmacological Properties
The pharmacological profile of this compound indicates several beneficial characteristics:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under normal laboratory conditions |
| Toxicity | Low toxicity observed in preliminary studies |
| Bioavailability | Favorable bioavailability profile |
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Physical Properties
- Purity : ≥95%
- Melting Point: Not explicitly reported, but quinoline-4-carboxylic acid derivatives typically range between 200–260°C.
- Storage : Requires long-term storage at –20°C .
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ primarily in substituent groups, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis (Table 1):
Table 1: Comparison of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic Acid with Analogous Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
Antibacterial Activity
- 2-Phenyl-quinoline-4-carboxylic acid derivatives (e.g., 5a4, 5a7) exhibit potent activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL) due to electron-withdrawing groups enhancing membrane penetration .
- Dimethoxyphenyl substituents (as in the target compound) may improve solubility via methoxy groups’ polarity but lack direct bioactivity data .
Hazard Profiles
- 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is classified as hazardous under GHS, requiring stringent handling .
- The target compound’s safety data remain undocumented, highlighting a gap in risk assessment .
Key Research Findings and Gaps
- Synthetic Optimization : The one-pot strategy used for analogous compounds could be adapted to improve the target’s synthesis yield and purity.
Biological Activity
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.
Chemical Structure and Properties
The compound features a quinoline core with a carboxylic acid functional group and two methoxy groups attached to the phenyl ring. The structural formula can be represented as follows:
This arrangement enhances its lipophilicity and bioavailability, making it a promising candidate for drug development.
The mechanism of action involves the compound's interaction with various molecular targets, including enzymes and receptors. It modulates their activity, leading to diverse biological effects. Specific targets may include:
- Enzymes : The compound has shown potential in inhibiting specific enzyme activities, which could be crucial for its therapeutic effects.
- Receptors : Interaction with cellular receptors may initiate signaling pathways that contribute to its biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have demonstrated that the compound possesses significant antioxidant properties, which are essential for protecting cells from oxidative stress.
- Antimicrobial Activity : It has shown potential as an antimicrobial agent against various pathogens, indicating its applicability in treating infections.
- Anticancer Activity : The compound has exhibited cytotoxic effects against cancer cell lines such as HepG2 and HCT116, with IC50 values ranging from 7.7 to 14.2 µg/ml. Its mechanism may involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant and Tyrosinase Inhibition : A study evaluated the antioxidant activity alongside tyrosinase inhibition, revealing IC50 values that suggest significant biological potential .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that derivatives of the compound exhibit strong cytotoxicity against liver and colon cancer cell lines, supporting its role in cancer therapy .
- Inhibition of Mitochondrial Dysfunction : Research indicated that similar compounds could inhibit mitochondrial permeability transition pore (mtPTP) opening, which is associated with cell death in various pathologies .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What computational tools are suitable for predicting drug-likeness and toxicity?
- Methods :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity .
- Molecular Dynamics (MD) : Simulate binding interactions with plasma proteins (e.g., albumin) to predict half-life .
- Case Study : MD simulations of 3-[(4-carboxyphenyl)amino]propionic acid derivatives reveal stable binding to kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
